molecular formula C12H20N2O3S B3265330 Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- CAS No. 404010-35-1

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-

Cat. No.: B3265330
CAS No.: 404010-35-1
M. Wt: 272.37 g/mol
InChI Key: XNPVTUDLRVNVLW-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with an amino group, a tert-butyl group, and a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

In this case, the specific amine used would be 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, influencing biological processes such as inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the additional phenyl ring substitutions.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A related compound with a methylthio group and a toluenesulfonyl group.

    tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative with different substituents.

Uniqueness

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPVTUDLRVNVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an oven dried 250 mL round bottom flask containing 5.0 g (25.73 mmol) 5-tert-butyl-2-methoxy-benzene-1,3-diamine, 150 mL DCM was added. The reaction mixture was cooled to 0° C. after which triethylamine (5.0 mL, 36.0 mmol) was added followed by the drop wise addition of methylsulfonyl chloride (1.99 mL, 25.7 mmol). The reaction was allowed to stir at 0° C. for 30 min. then warmed to room temperature stirring for an additional 2 h. The reaction mixture was poured over saturated solution of sodium bicarbonate (100 mL) and the layers separated. The aqueous layer was washed twice more with 50 mL dichloromethane and the combined organic layers were dried over magnesium sulfate and concentrated under vacuum to afford a crude oil that was purified by flash chromatography (silica gel, 1:1 EtOAc:Hex) to yield 6.1 g of the desired product (87%). Calculated mass=272. Observed mass=273
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

To a 5 L hydrogenator was charged the product from step (viii) above (209.4 g, 0.693 mol), methanol (1675 mL, 8 volumes) and 10% Pd/C (10.2 g). The vessel was purged with 3×N2 and 3×H2 and then stirred under 0.3447 MPa (50 psi) H2 until no further exotherm was observed, with HPLC indicating 96.35% product and 1.10% starting material. The reaction was diluted with THF (314 mL) and the catalyst was removed via vacuum filtration (Cuno filter), before being washed with THF (1000 mL). The solvents were concentrated to isolate a light brown solid, which was dried under vacuum at 40° C. overnight. Yield=167.0 g (88.5%). HPLC purity 96.7%. Purity >95% by 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
catalyst
Reaction Step One
Quantity
1675 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

50 g N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride (J. Med. Chem. 2007, 50 (17), 4016-26) are suspended in 200 ml of water and 600 ml of ethyl acetate and sufficient 4 N sodium hydroxide solution is added with vigorous stirring to give a pH of 11. Then the phases are separated, the aqueous phase is extracted with ethyl acetate and the combined organic phases are dried on magnesium sulphate and evaporated down in vacuo. The solid thus obtained is further reacted directly.
Name
N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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